

best practices for DRAQ7 storage and handling

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Compound of Interest		
Compound Name:	DRAQ7	
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DRAQ7™ Technical Support Center

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of **DRAQ7** TM , a far-red fluorescent DNA dye used for staining the nuclei of dead and permeabilized cells.

Frequently Asked Questions (FAQs)

Q1: How should I store **DRAQ7**™ upon receipt?

Upon receipt, **DRAQ7**[™] should be stored at 2-8°C (35.6-46.4°F) and protected from light.[1][2] [3] Some suppliers may ship the product at ambient temperature or on blue ice, but it should be transferred to the recommended storage temperature for long-term stability.[1]

Q2: Is it okay to freeze **DRAQ7**™ for long-term storage?

No, you should never freeze **DRAQ7**™.[1][2][3][4][5][6] Freezing can damage the product and affect its performance.

Q3: What is the shelf life of **DRAQ7**™?

When stored under the recommended conditions (2-8°C, protected from light), undiluted **DRAQ7**™ is stable for at least 3 years.[6] Diluted product should be used as soon as possible. [6]

Q4: I accidentally left the **DRAQ7**™ vial at room temperature overnight. Can I still use it?



While the recommended storage is 2-8°C, some suppliers ship **DRAQ7**™ at ambient temperature, suggesting it has some stability at room temperature.[1] However, for optimal performance and to ensure the longevity of the product, it is crucial to return it to the recommended storage conditions as soon as possible and minimize exposure to light.[4][5][7] It is advisable to run a control experiment to verify its performance before proceeding with critical experiments.

Q5: Does **DRAQ7**™ require any special handling precautions?

Yes, **DRAQ7**[™] is a DNA binding agent and should be handled with care as a potential carcinogen.[8] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, when handling **DRAQ7**[™] solutions.[2][7] Refer to the Safety Data Sheet (SDS) for complete safety information.[2][9]

Quantitative Data Summary

Parameter	Recommended Condition	
Storage Temperature	2-8°C[1][2][3]	
Freezing	DO NOT FREEZE[1][2][3][4][5][6]	
Light Exposure	Protect from light[2][3][4][5][7][8]	
Undiluted Stability	At least 3 years at 2-8°C[6]	
Shipping	Ambient temperature or on blue ice[1]	

Experimental Protocols Protocol 1: Dead Cell Staining for Flow Cytometry

This protocol provides a general guideline for identifying dead cells in a suspension culture using $DRAQ7^{TM}$.

Materials:

- Cell suspension
- Phosphate-Buffered Saline (PBS) or other suitable buffer



DRAQ7[™] solution

Procedure:

- Prepare your cells for flow cytometry analysis by resuspending them in your chosen buffer at a concentration of approximately 5 x 10⁵ cells/mL.[2][4]
- Add DRAQ7[™] to the cell suspension to a final concentration of 1-3 µM.[7] The optimal concentration may vary depending on the cell type and should be determined empirically.[7] A common starting concentration is 3 µM.[2][4][8][10]
- · Gently mix the cell suspension.
- Incubate for 5-15 minutes at room temperature or 37°C, protected from light.[2][6][7]
 Incubation at 37°C may accelerate staining.[2][3][6][10]
- Analyze the cells directly on a flow cytometer. No washing step is required.[2][4][7]

Protocol 2: Nuclear Counterstaining in Fixed Cells for Fluorescence Microscopy

This protocol outlines the use of $DRAQ7^{TM}$ as a nuclear counterstain in fixed cells for imaging applications.

Materials:

- Cells grown on a suitable imaging surface (e.g., coverslips, chamber slides)
- Fixation buffer (e.g., 4% formaldehyde in PBS)
- Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
- Wash buffer (e.g., PBS)
- DRAQ7[™] solution

Procedure:



- Fix the cells with 4% formaldehyde in PBS for 15-30 minutes at room temperature.[2][11]
- Gently aspirate the fixation buffer and wash the cells with PBS.[2][11]
- If required for your primary antibody staining, permeabilize the cells with a suitable buffer.
- Perform your immunofluorescence staining protocol for your target of interest.
- After the final wash step of your immunofluorescence protocol, add DRAQ7[™] diluted in PBS to a final concentration of 5-20 µM.[7]
- Incubate for 5-20 minutes at room temperature, protected from light.[2][7]
- The cells can be imaged directly without a final wash step.[2]

Troubleshooting Guide

This guide addresses common issues that may arise when using **DRAQ7™**.



Issue	Possible Cause	Suggested Solution
No or weak DRAQ7™ signal in dead cells	Insufficient DRAQ7™ concentration	Titrate the DRAQ7™ concentration. A range of 0.35 - 10 μM can be tested to find the optimal concentration for your cell type.[8]
Insufficient incubation time	Increase the incubation time. Staining is typically rapid, but some cell types may require longer incubation.	
Incorrect instrument settings	Ensure the correct excitation and emission filters are being used. DRAQ7™ can be excited by a wide range of wavelengths (488-647 nm) and its emission is in the far-red spectrum (>665 nm).[2][4][8]	
High background staining in live cells	Cell membrane integrity is compromised	Ensure the cell population is healthy and handled gently to avoid inducing membrane damage.
DRAQ7™ concentration is too high	Reduce the concentration of DRAQ7™.	
All cells are stained with DRAQ7™	Cells were unintentionally permeabilized	If staining live cells, ensure no permeabilizing agents were used in your buffers. For fixed cell imaging, this is the expected result if the cells have been permeabilized.[6]
The cell population is entirely dead	Use a positive control of healthy, unstained cells and a negative control of heat-killed or detergent-permeabilized	



cells to set your gates or imaging parameters correctly.

Logical Workflow for Troubleshooting



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Caption: Troubleshooting workflow for common **DRAQ7**™ issues.

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